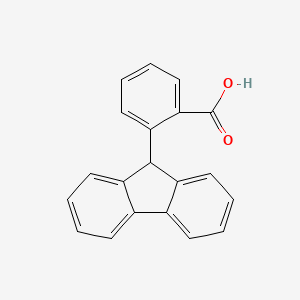

2-(9H-Fluoren-9-YL)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64611-30-9 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

2-(9H-fluoren-9-yl)benzoic acid |

InChI |

InChI=1S/C20H14O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,(H,21,22) |

InChI Key |

QLRHRLZEZWEOGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 9h Fluoren 9 Yl Benzoic Acid

Direct Synthesis Approaches

The direct formation of the carbon-carbon bond between the fluorene (B118485) and benzoic acid moieties, as well as the deprotection of ester precursors, constitute the main strategies for the synthesis of 2-(9H-fluoren-9-yl)benzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds. nih.gov This methodology can be conceptually applied to the synthesis of this compound by coupling a fluorenyl organoboron species with a substituted halobenzoic acid, or vice versa.

A plausible synthetic route involves the reaction of a 9-halofluorene derivative with a 2-boronylbenzoic acid derivative in the presence of a palladium catalyst and a base. The general scheme for such a Suzuki-Miyaura coupling is depicted below:

Table 1: Key Components in Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example | Role |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Ligand | Triphenylphosphine (B44618) (PPh₃), S-Phos, X-Phos | Stabilizes the palladium center and influences catalytic activity |

| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Activates the boronic acid/ester for transmetalation |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), often with water | Solubilizes reactants and facilitates the reaction |

| Fluorenyl Precursor | 9-Bromofluorene, 9-Iodofluorene | Aryl halide coupling partner |

| Benzoic Acid Precursor | 2-Boronylbenzoic acid, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Organoboron coupling partner |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific choice of catalyst, ligand, base, and solvent system. For instance, the use of bulky, electron-rich phosphine ligands can often enhance the catalytic activity for challenging cross-coupling reactions. nih.gov

Hydrolysis-Based Preparations from Ester Precursors

The hydrolysis of an ester precursor, such as methyl or ethyl 2-(9H-fluoren-9-yl)benzoate, is a common and straightforward method to obtain the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. psu.educhemspider.com

Acid-Catalyzed Hydrolysis:

In this method, the ester is heated in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the equilibrium is driven towards the products by using a large excess of water.

Base-Promoted Hydrolysis (Saponification):

Base-promoted hydrolysis, or saponification, involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. psu.edu This reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid. chemspider.com

Table 2: Comparison of Hydrolysis Methods for Ester Precursors

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Reagents | Strong acid (e.g., HCl, H₂SO₄), water | Strong base (e.g., NaOH, KOH), water, followed by acid workup |

| Reaction Nature | Reversible | Irreversible |

| Key Intermediate | Protonated carbonyl | Tetrahedral intermediate |

| Final Product | Carboxylic acid | Carboxylate salt (before acidification) |

| Conditions | Typically requires heating | Can often proceed at lower temperatures |

Ortholithiation Strategies for Benzoic Acid Derivatives

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The carboxylate group of benzoic acid can act as such a directing group. psu.eduorgsyn.org

The synthesis of this compound via ortholithiation would involve the treatment of benzoic acid with a strong lithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a dianion, the ortho-lithiated benzoate (B1203000). Subsequent reaction of this intermediate with fluorenone would lead to a tertiary alcohol, which upon reduction would yield the target compound.

Table 3: Key Steps and Reagents in Ortholithiation Synthesis

| Step | Reagents and Intermediates | Purpose |

| 1. Dianion Formation | Benzoic acid, n-BuLi/s-BuLi, TMEDA in THF at low temperature | Generation of the ortho-lithiated benzoate dianion |

| 2. Electrophilic Quench | Fluorenone | Addition of the fluorenyl moiety |

| 3. Reduction | Reducing agent (e.g., H₂/Pd) | Conversion of the tertiary alcohol to the fluorenyl group |

This method offers high regioselectivity, providing exclusive ortho-substitution. orgsyn.org

Synthesis of Derivatives Incorporating the this compound Moiety

The this compound scaffold can be further modified at either the fluorene ring system or the carboxylic acid group to generate a diverse range of derivatives with tailored properties.

Functionalization of the Fluorene Ring System

The fluorene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The positions most amenable to substitution are typically the 2 and 7 positions. Common functionalizations include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce nitro groups onto the fluorene ring. These nitro groups can subsequently be reduced to amino groups, which can be further derivatized.

Halogenation: Reactions with bromine or N-bromosuccinimide (NBS) can introduce bromine atoms onto the fluorene backbone. These halogenated derivatives can then serve as handles for further cross-coupling reactions.

Alkylation and Acylation: Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups onto the fluorene ring, although careful control of reaction conditions is necessary to avoid polysubstitution and rearrangement.

Derivatization of the Benzoic Acid Carboxyl Group

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

Amidation: Activation of the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine, affords the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halide: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride, which can then be readily transformed into a wide range of other derivatives.

Table 4: Common Derivatizations of the Carboxyl Group

| Reaction | Reagents | Product Functional Group |

| Esterification | R-OH, H⁺ or R-X, base | Ester (-COOR) |

| Amidation | R₂NH, coupling agent (e.g., DCC, EDC) | Amide (-CONR₂) |

| Reduction | LiAlH₄ | Alcohol (-CH₂OH) |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Halide (-COX) |

Stereoselective Syntheses Involving the Fluorenyl Moiety

The creation of a chiral center at the C9 position of the fluorenyl group when attached to a benzoic acid presents a significant synthetic challenge. While direct stereoselective methods for this compound are not extensively documented, the broader field of asymmetric synthesis of chiral fluorenes offers valuable insights and potential strategies. researchgate.net The development of catalytic asymmetric methods to construct chiral fluorenes is a key area of research, driven by their applications in bioactive molecules, ligands, and functional materials. researchgate.net

One promising approach involves the enantioconvergent synthesis of chiral fluorenols, which can serve as precursors to the target acid. A notable example is a palladium(II)/chiral norbornene cooperative catalysis system. rsc.org This method facilitates the asymmetric synthesis of various functionalized chiral fluorenols from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides, consistently achieving excellent enantioselectivities. rsc.org The adaptation of such a strategy could potentially lead to a stereocontrolled synthesis of this compound.

Furthermore, the field has seen the development of various transition-metal- and organo-catalyzed asymmetric reactions to prepare chiral fluorenes with high optical purity. researchgate.net These strategies often focus on the creation of the chiral center at the C9 position through different bond-forming reactions. While specific examples for the synthesis of this compound are scarce, these methodologies provide a strong foundation for future research in this area.

Table 1: Strategies for Catalytic Asymmetric Synthesis of Chiral Fluorenes

| Catalytic System | Reaction Type | Key Features | Potential Applicability |

| Palladium(II)/Chiral Norbornene | Enantioconvergent Synthesis | Utilizes racemic starting materials to produce chiral fluorenols with high enantioselectivity. rsc.org | Could be adapted for the synthesis of chiral precursors to this compound. |

| Transition Metal Catalysis | Various | Includes methods for asymmetric C-H insertion and other C-C bond-forming reactions to create chiral fluorenes. researchgate.net | General strategies could be tailored for the specific target molecule. |

| Organocatalysis | Various | Offers metal-free alternatives for the asymmetric synthesis of chiral fluorene derivatives. researchgate.net | Provides a complementary approach to transition metal-catalyzed methods. |

Mechanistic Insights into Synthetic Transformations

Understanding the reaction mechanisms is crucial for the development and optimization of synthetic routes to this compound. The key transformation is the formation of the C-C bond between the C9 position of the fluorene and the phenyl ring of the benzoic acid.

The C9 position of fluorene is known to be acidic and can be deprotonated to form a fluorenyl anion. This nucleophilic species can then react with a suitable electrophile. For instance, C-alkylation reactions of fluorene derivatives have been studied using phase-transfer catalysis. researchgate.net These studies provide a basis for understanding the reactivity of the C9 position.

In the context of forming the bond to a benzoic acid derivative, a plausible mechanism would involve the nucleophilic attack of the fluorenyl anion on an electrophilic benzoic acid derivative. The specific nature of the reactants and catalysts would determine the precise pathway. For example, in palladium-catalyzed cross-coupling reactions, the mechanism would involve oxidative addition, transmetalation, and reductive elimination steps.

The Knoevenagel condensation is another reaction that highlights the reactivity of the C9 position, allowing for the formation of a double bond at this position. nih.gov While this reaction does not directly form the desired single bond, it demonstrates the accessibility and reactivity of the C9 protons, which is a prerequisite for many C-C bond-forming strategies.

Mechanistic studies of related C-C bond-forming reactions, such as those used in the synthesis of various heterocyclic and carbocyclic systems, can also provide valuable analogies. These studies often involve detailed investigations of reaction intermediates, transition states, and the role of catalysts in controlling the reaction outcome.

Advanced Chemical Reactivity and Transformation Mechanisms of 2 9h Fluoren 9 Yl Benzoic Acid

Proton-Coupled Electron Transfer (PCET) Mechanisms and C-H Bond Activation

The C–H bond at the 9-position of the fluorene (B118485) ring in 2-(9H-Fluoren-9-YL)benzoic acid and its derivatives is notable for its reactivity, particularly in oxidation reactions that proceed through a Proton-Coupled Electron Transfer (PCET) mechanism. PCET is a fundamental process where both an electron and a proton are transferred in a single kinetic step or in separate, sequential steps. rug.nlresearchgate.net In the case of fluorenyl benzoates, this process involves an intramolecular proton transfer coupled with the transfer of an electron to an external oxidant. rsc.orgnih.gov

Investigative Studies on Acid-Base and Redox Properties in PCET

The viability of a PCET mechanism is intrinsically linked to the acid-base and redox properties of the molecule. For this compound derivatives, the key parameters are the acidity of the fluorenyl 9-C–H proton and the benzoic acid proton. Experimental studies have been conducted to measure these properties to elucidate the reaction pathway. rsc.org

| Parameter | Value | Significance |

|---|---|---|

| Fluorenyl 9-C–H pKa | 22.6 (in DMSO for parent fluorene) | Indicates the acidity of the C-H bond involved in the proton transfer. wikipedia.org |

| Keq,R1 for intramolecular PT in a derivative | 1.3 ± 0.3 × 10−10 | This very small equilibrium constant eliminates the possibility of a significant concentration of the intermediate that would be required for a stepwise pathway. rsc.org |

Role of Steric and Electronic Factors in PCET Pathways

Steric and electronic factors inherent in the structure of this compound are critical in directing the PCET pathway. The rigid, planar fluorene system and the ortho-substituted benzoic acid create a specific geometric arrangement that facilitates the proposed concerted mechanism.

Electronic Factors: The electronic nature of both the fluorene ring and the benzoic acid substituent influences the energetics of the PCET process. The fluorene moiety acts as the C-H donor, while the carboxylate group can act as the proton acceptor. The rate of the reaction is sensitive to the driving force, which can be modulated by substituents on the fluorenyl benzoate (B1203000) system. Studies have shown unusual rate-driving force relationships, which have been interpreted as evidence for a concerted, rather than stepwise, mechanism. rsc.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, allowing for a variety of chemical transformations.

Esterification and Amide Formation for Non-Peptide Scaffolds

The carboxylic acid moiety of this compound can readily undergo esterification and amidation, common reactions for creating new derivatives for various applications.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive derivative like an acid chloride first. libretexts.org For substrates sensitive to strong acids, methods like the Mitsunobu reaction, which uses triphenylphosphine (B44618) and an azodicarboxylate, can be employed under milder, neutral conditions. researchgate.net Another mild, metal-free catalytic method uses N-bromosuccinimide (NBS) to promote the direct esterification of aryl carboxylic acids. nih.govmdpi.com

Amide Formation: Amide bonds are generally formed by reacting the carboxylic acid with an amine. libretexts.org Due to the low reactivity of the carboxylic acid's hydroxyl group as a leaving group, the reaction often requires high heat or, more commonly, the use of coupling reagents. libretexts.orgmasterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing for amide formation under mild, neutral conditions. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl2) before reacting with an amine. libretexts.org Recent green chemistry approaches have also developed one-pot methods that use dithiocarbamates to form an intermediate thioester, which then reacts with an amine, avoiding traditional coupling reagents. nih.govresearchgate.net

These transformations are fundamental in modifying the properties of the parent molecule for use in materials science or as scaffolds in medicinal chemistry, distinct from peptide synthesis where the related Fmoc protecting group is famous. wikipedia.org

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For aromatic carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions.

Conventional polar decarboxylation of benzoic acids often requires high temperatures (140 °C or more) and can be facilitated by activating substituents in the ortho position. quora.com Unactivated benzoic acids show very low rates of decarboxylation, with only a few percent conversion after an hour at 400 °C. rsc.org The reaction can be promoted by heating the acid or its salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). masterorganicchemistry.com

More advanced methods have been developed to achieve decarboxylation under milder conditions. Radical decarboxylation, for instance, can be enabled by photoinduced ligand-to-metal charge transfer (LMCT) in copper benzoates, allowing for reactions at temperatures as low as 35 °C. quora.comthieme-connect.de These methods generate aryl radicals that can be trapped to form new C-O or C-C bonds, representing a significant advance over traditional thermal methods. quora.comrsc.org

| Method | Conditions | Key Features |

|---|---|---|

| Thermal (Unactivated) | ~400 °C | Very low conversion (~3-4% in 1 hr). rsc.org |

| Soda Lime | Heating solid salt with soda lime | Classic method, replaces -COOH with -H. masterorganicchemistry.com |

| Copper-Catalyzed (LMCT) | 35 °C, light (purple LEDs) | Mild, radical-based, allows for subsequent functionalization (e.g., hydroxylation). quora.comthieme-connect.de |

Reactions at the Fluorene System

The fluorene moiety itself offers several sites for chemical modification, primarily at the C9 methylene (B1212753) bridge and on the aromatic rings.

The C9 position is the most reactive site on the fluorene system. Its protons are acidic (pKa ≈ 22.6 in DMSO), making deprotonation with a suitable base relatively easy. wikipedia.org The resulting fluorenyl anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to form 9-substituted fluorene derivatives. wikipedia.org Nickel-catalyzed protocols have also been developed for the selective alkylation of the C9 Csp³–H bond using alcohols via a borrowing hydrogen approach. rsc.org

The aromatic rings of the fluorene system can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. rsc.org The fluorene system is generally more reactive towards electrophilic substitution than biphenyl (B1667301) or benzene (B151609). quora.com Reactions tend to occur at the 2- and 7-positions, which are para to the bridging carbon and are the most electron-rich. The reactivity of the different positions can be influenced by strain in the central five-membered ring. rsc.org For example, Friedel-Crafts acylation of 9H-fluorene with acetyl chloride and aluminum chloride leads to the 2-acetylfluorene (B1664035) derivative. rsc.org

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (EAS) of this compound is governed by the interplay of the electronic and steric effects of its two constituent aromatic systems: the benzoic acid moiety and the fluorenyl group.

The carboxylic acid group (-COOH) is a well-established deactivating group and a meta-director in electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzoic acid ring, making it less susceptible to attack by electrophiles. numberanalytics.com When substitution does occur, it is directed to the meta position relative to the carboxyl group, as this position is the least deactivated. organicchemistrytutor.comlibretexts.org

Conversely, the fluorenyl group, and polycyclic aromatic hydrocarbons in general, are typically more reactive towards electrophiles than benzene. quora.com The fluorene ring system can be considered an activating group. The C9 position of fluorene is particularly reactive due to the acidity of the C9-H protons, which can be abstracted to form a stable, aromatic fluorenyl anion (C₁₃H₉⁻). wikipedia.org However, in the context of EAS on the fluorenyl rings themselves, the substitution pattern is more complex. The fused ring system leads to a higher electron density and greater polarizability compared to a simple benzene ring, thus promoting electrophilic attack.

In this compound, the two aromatic systems compete for the electrophile. Due to the deactivating nature of the carboxylic acid on its own ring, electrophilic substitution is more likely to occur on the more electron-rich fluorenyl moiety. The directing influence within the fluorenyl part of the molecule will dictate the precise position of substitution.

| Substituent Group | Electronic Effect | Directing Influence | Impact on Reactivity |

| Carboxylic Acid (-COOH) | Electron-withdrawing | meta-director | Deactivating numberanalytics.comyoutube.com |

| Fluorenyl Group | Electron-donating (relative to H) | ortho, para-director (on its own rings) | Activating quora.com |

This table provides a general overview of the directing effects of the constituent groups of this compound.

Nucleophilic Attack and Addition Reactions

The carboxylic acid functionality of this compound is a primary site for nucleophilic attack, specifically through nucleophilic acyl substitution. libretexts.orglibretexts.org These reactions involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically derived from the hydroxyl group of the carboxylic acid. masterorganicchemistry.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. The Fischer esterification, a common method, involves heating the carboxylic acid with an excess of alcohol and a catalytic amount of a strong acid like sulfuric acid. youtube.com The reaction is an equilibrium process, and the removal of water can drive it towards the product side. youtube.com

Amide Formation: Amides can be synthesized from this compound by reaction with amines. Direct reaction requires high temperatures to drive off water. researchgate.net More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (using reagents like thionyl chloride, SOCl₂) or an anhydride. khanacademy.orgnih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can facilitate the direct condensation of the carboxylic acid and amine under milder conditions. researchgate.netnih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as carboxylic acids are relatively resistant to reduction. rsc.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion acts as the nucleophile, followed by a second hydride attack on the intermediate aldehyde.

| Reaction Type | Nucleophile | Typical Reagents | Product |

| Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst), heat youtube.com | Ester (e.g., Ethyl 2-(9H-fluoren-9-yl)benzoate) |

| Amide Formation | Amine (e.g., Benzylamine) | SOCl₂, then amine; or DCC, amine researchgate.net | Amide (e.g., N-Benzyl-2-(9H-fluoren-9-yl)benzamide) |

| Reduction | Hydride ion (H⁻) | LiAlH₄, followed by H₃O⁺ workup rsc.org | Primary Alcohol (2-(9H-Fluoren-9-yl)phenyl)methanol |

This interactive table summarizes key nucleophilic substitution reactions of this compound.

Intramolecular Cyclization and Ring-Closing Reactions

One of the most significant reactions of this compound and related 2-arylbenzoic acids is intramolecular cyclization to form a fluorenone skeleton. This transformation is a type of intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where the carboxylic acid group (or a derivative) is the acylating agent and the opposing aromatic ring of the fluorenyl system is the nucleophile. sigmaaldrich.comorganic-chemistry.org

The reaction typically requires activation of the carboxylic acid. This can be achieved by converting it to a more reactive acyl chloride or by using a strong acid catalyst. The strong acid protonates the carbonyl group, generating a highly electrophilic acylium ion which then attacks the fluorene ring.

Several methodologies have been developed to promote this cyclization:

Acid-Catalyzed Cyclization: Strong acids such as sulfuric acid, polyphosphoric acid (PPA), or triflic acid can catalyze the ring-closing reaction, often at elevated temperatures. nih.gov

Photocatalyzed Cyclization: Some biarylcarboxylic acids can undergo cyclization to fluorenones under photocatalytic conditions, offering a milder reaction pathway. organic-chemistry.org

Metal-Catalyzed Cyclization: Transition metals, such as rhodium, have been shown to catalyze the intramolecular acylation of biarylcarboxylic acids, leading to the efficient synthesis of fluorenones. organic-chemistry.org A photoelectrochemical approach using a WO₃ photoanode has also been reported for the dehydrogenative cyclization of 2-arylbenzoic acids. rsc.org

The efficiency and regioselectivity of the cyclization can be influenced by substituents on either aromatic ring and the specific reaction conditions employed.

| Cyclization Method | Key Reagents/Conditions | Intermediate | Product |

| Acid-Catalyzed (Friedel-Crafts) | H₂SO₄ or PPA, heat | Acylium ion | 9-Fluorenone |

| Photocatalyzed | Light, photocatalyst (e.g., triphenylphosphine) | Acyl radical organic-chemistry.org | 9-Fluorenone |

| Metal-Catalyzed | Rhodium catalyst organic-chemistry.org or WO₃ photoanode rsc.org | Metal-coordinated species | 9-Fluorenone |

This interactive table outlines different methods for the intramolecular cyclization of this compound to form 9-Fluorenone.

Spectroscopic Characterization and Structural Elucidation Studies of 2 9h Fluoren 9 Yl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing granular information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 2-(9H-Fluoren-9-YL)benzoic acid, the ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals. The proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons of the fluorenyl and benzoic acid moieties will exhibit complex multiplets in the aromatic region, generally between 7.0 and 8.5 ppm. The unique proton at the 9-position of the fluorene (B118485) ring, being a methine proton, will present a distinct singlet.

In a study of related benzoic acid derivatives, the ¹H NMR spectrum of 4-phenyl-2-nitrobenzoic acid in DMSO-d6 was analyzed, providing a reference for the types of signals expected for substituted benzoic acids. rsc.org For instance, the ¹H NMR spectrum of a similar compound, 2-naphthoic acid, in DMSO-d6 showed a carboxylic acid proton at 13.17 ppm and a series of multiplets for the aromatic protons. rsc.org

Table 1: Illustrative ¹H NMR Data for Benzoic Acid Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Naphthoic Acid | DMSO-d₆ | 13.17 (s, 1H, COOH), 8.87 (d, 1H), 8.16 (m, 2H), 8.08–7.94 (m, 1H), 7.74–7.46 (m, 3H) rsc.org |

| 1-Naphthoic Acid | Acetone | 11.25 (s, 1H, COOH), 8.21–8.08 (m, 2H), 7.84–7.79 (m, 2H), 7.77–7.72 (m, 2H), 7.54–7.48 (m, 2H), 7.46–7.41 (m, 1H) rsc.org |

This table is for illustrative purposes and shows data for related benzoic acid structures to indicate expected signal regions.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield position, typically in the range of 165-185 ppm. docbrown.info The aromatic carbons of both the fluorene and benzoic acid rings will appear in the region of 120-150 ppm. The sp³-hybridized carbon at the 9-position of the fluorene ring will have a characteristic chemical shift that is more upfield compared to the aromatic carbons.

For comparison, the ¹³C NMR spectrum of benzoic acid itself shows the carboxylic carbon at approximately 172.6 ppm and the aromatic carbons at various shifts between 128 and 134 ppm. chemicalbook.com In more complex analogs, such as 2,5-substituted benzoic acids, the specific substitution pattern influences the precise chemical shifts of the aromatic carbons. nih.gov

Table 2: Representative ¹³C NMR Data for Benzoic Acid and its Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| Benzoic Acid | CDCl₃ | 172.60, 133.89, 130.28, 129.39, 128.55 chemicalbook.com |

| 2-Naphthoic Acid | DMSO | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 rsc.org |

This table provides comparative data from related compounds to illustrate expected ¹³C NMR chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex molecules like this compound and its analogs, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the spin system. For the title compound, COSY would be crucial for tracing the connectivity of the protons within the benzoic acid and fluorenyl aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the linkage between the fluorenyl and benzoic acid moieties. Structural information from HSQC-NMR has been pivotal in the development of 2,5-substituted benzoic acid inhibitors. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.govnih.govdocbrown.info

In the IR spectrum of this compound, several characteristic absorption bands are expected. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching of the carboxylic acid will be observed in the 1210-1320 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch gives a strong band. Aromatic ring vibrations are also typically strong in Raman spectra. Studies on benzoic acid and its derivatives have utilized Raman spectroscopy to investigate intermolecular interactions and structural changes under pressure. ias.ac.in For benzoic acid itself, prominent Raman peaks are observed for the C=O and C=C stretching modes. ias.ac.in

Table 3: Typical Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) docbrown.info | Weak |

| Aromatic C-H | Stretch | 3000-3100 docbrown.info | Strong |

| Carboxylic Acid C=O | Stretch | 1680-1710 docbrown.info | Strong ias.ac.in |

| Aromatic C=C | Stretch | 1450-1600 docbrown.info | Strong ias.ac.in |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govdocbrown.infotcichemicals.com For this compound (C₂₀H₁₄O₂), the molecular weight is 286.32 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 286. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH), which would result in a fragment ion at m/z 241. Another characteristic fragmentation would be the loss of a water molecule (H₂O) from the molecular ion. The fragmentation of the fluorenyl and benzoic acid rings would lead to a series of other fragment ions.

Electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS), is a softer ionization technique. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at m/z 285. In positive ion mode, adducts such as [M+H]⁺ at m/z 287 or [M+Na]⁺ at m/z 309 might be seen. Tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion could show a characteristic loss of CO₂ (44 Da), leading to a fragment at m/z 241. koreascience.kr

Single-Crystal X-ray Diffraction for Solid-State Structure

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. nih.gov This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For this compound, a single-crystal X-ray structure would reveal the dihedral angle between the fluorenyl and benzoic acid moieties, which is a key conformational feature. It would also show how the molecules interact in the solid state, particularly the hydrogen bonding interactions between the carboxylic acid groups. Carboxylic acids often form hydrogen-bonded dimers in the solid state. docbrown.info The analysis of the crystal structure of related fluorenyl derivatives has provided insights into their molecular and crystal structures. rsc.org Furthermore, crystallographic studies on Mcl-1 inhibitors based on a 2,5-substituted benzoic acid scaffold have demonstrated how different substituents influence the binding modes and orientations of the ligands. nih.gov Obtaining suitable single crystals of the title compound would be a critical step in these studies.

Computational and Theoretical Investigations of 2 9h Fluoren 9 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometry, energy, and reactivity. Such calculations are fundamental to understanding the behavior of a molecule at the atomic level.

A crucial first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a flexible molecule like 2-(9H-Fluoren-9-YL)benzoic acid, which has a rotatable bond between the fluorenyl group and the benzoic acid moiety, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. This analysis helps in identifying the lowest energy (most stable) conformer, which is presumed to be the most populated and therefore the most representative structure under standard conditions.

For instance, DFT studies on benzoic acid have been used to calculate its optimized geometry, providing precise bond lengths and angles. bldpharm.comvjst.vn Similar calculations for this compound would reveal how the bulky fluorenyl substituent influences the geometry of the benzoic acid ring and the carboxylic acid group.

Table 1: Optimized Geometric Parameters of this compound (Hypothetical Data) This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not currently available in the literature.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(fluorenyl)-C(benzoic) | Data not available |

| Bond Length | C=O (carboxyl) | Data not available |

| Bond Length | C-O (carboxyl) | Data not available |

| Bond Angle | C-C-O (carboxyl) | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, showing which parts of the molecule are most likely to be involved in chemical reactions. Studies on other benzoic acid derivatives have shown how different substituents can alter the energies and distributions of these orbitals. nih.gov

Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical Data) This table shows the kind of data FMO analysis would provide. Specific values for this compound are not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The map uses a color scale to indicate different regions of charge: red typically signifies regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would highlight the electron-rich oxygen atoms of the carboxylic acid group as red and the acidic hydrogen atom as blue, providing clear insights into its potential for hydrogen bonding and other intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a molecule, such as its conformational changes, diffusion, and interactions with a solvent or other molecules.

While no specific MD simulations for this compound have been reported, such studies would be invaluable for understanding its behavior in different environments, for example, how it aggregates in solution or interacts with a biological target. MD simulations have been used to study the aggregation of benzoic acid in confined spaces, revealing how confinement affects its collective dynamics. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, often using DFT, are instrumental in elucidating the detailed pathways of chemical reactions. These studies can map out the entire reaction coordinate, identifying the structures of reactants, products, intermediates, and, crucially, the transition states—the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, such studies could investigate various reactions, such as its esterification, decarboxylation, or reactions with radicals. For example, extensive research has been conducted on the reaction mechanisms of benzoic acid with various radicals, providing detailed energetic and kinetic data. nih.govnih.govajgreenchem.comresearchgate.netscispace.comresearchgate.net These studies serve as a blueprint for how the reaction mechanisms of this compound could be computationally explored.

Table 3: Hypothetical Reaction Energetics for a Reaction of this compound This table illustrates the type of data that would be generated from quantum chemical studies of a reaction mechanism. Specific values are not available.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | Data not available |

| 2 | Transition State 1 | Data not available |

| 3 | Intermediate | Data not available |

| 4 | Transition State 2 | Data not available |

Advanced Applications of 2 9h Fluoren 9 Yl Benzoic Acid in Chemical Sciences

Application as a Chemical Building Block for Complex Non-Biological Architectures

The inherent structural features of 2-(9H-Fluoren-9-YL)benzoic acid make it an exemplary building block for constructing sophisticated non-biological systems. The compound's rigidity and well-defined three-dimensional shape, provided by the fluorene (B118485) scaffold, combined with the reactive handle of the carboxylic acid group, allow for its systematic integration into larger, functional assemblies.

In materials science, a scaffold is a core molecular structure upon which polymers or other complex materials can be built. This compound serves as an excellent scaffold due to the properties of its constituent parts. The large, aromatic surface of the fluorene group can impart significant thermal stability and desirable photophysical properties, such as fluorescence, to the final material. Meanwhile, the carboxylic acid functional group provides a convenient point of attachment for polymerization or for grafting onto other substrates. This makes it a material building block for polymer science. bldpharm.com Derivatives of fluorene and benzoic acid are noted for their application as polymer additives and as building blocks for organic frameworks. ambeed.com The general utility of fluorene-based structures in material science synthesis is well-established. sigmaaldrich.com

Table 1: Structural Features of this compound as a Material Scaffold

| Structural Component | Property | Implication in Material Science |

| 9H-Fluorene Group | Rigid, bulky, polycyclic aromatic system | Provides thermal stability, mechanical strength, and predictable geometry to the final material. |

| Aromatic Rings | Electron-rich π-system | Imparts useful photophysical properties like fluorescence and can influence electronic conductivity. |

| Carboxylic Acid Group | Reactive functional group | Acts as a versatile anchor point for covalent bonding, enabling polymerization and surface functionalization. |

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govmuni.cz This approach is highly efficient for discovering new materials with desired properties. This compound is a suitable candidate for the core scaffold in creating combinatorial libraries for materials science.

The synthesis process involves using the constant fluorenyl-benzoic acid core and reacting it with a diverse set of other building blocks. muni.cz For instance, the carboxylic acid group can be readily converted into an array of esters or amides by reacting it with a library of different alcohols or amines. This parallel synthesis approach can generate thousands of distinct compounds in a short time. muni.cz These libraries can then be screened for specific non-medicinal properties, such as:

Luminescent Materials: Identifying derivatives with unique fluorescent properties for use in OLEDs or sensors.

Advanced Polymers: Screening for polymers with enhanced thermal resistance or specific mechanical properties.

Liquid Crystals: Discovering molecules that can self-organize into liquid crystalline phases.

The "split-mix" synthesis strategy, a cornerstone of combinatorial chemistry, allows for the exponential growth of library size, enabling the exploration of a vast chemical space to identify novel functional materials. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound contains functional groups capable of forming these specific interactions, making it a key player in self-assembly. The fluorenyl group can participate in π-π stacking interactions with neighboring aromatic rings, while the carboxylic acid group is a classic hydrogen bond donor and acceptor.

This dual capacity for interaction allows the molecules to spontaneously organize into well-ordered, higher-level structures. For example, the carboxylic acid groups can form hydrogen-bonded dimers, which then stack together, guided by the interactions between the fluorene units. This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or even complex three-dimensional networks. The resulting supramolecular materials can exhibit properties, such as gelation of solvents or anisotropic conductivity, that are not present in the individual molecules. The broader family of fluorene-based benzoic acids is recognized for its use in creating supramolecular host materials. ambeed.com

Inorganic and Coordination Chemistry Applications

The carboxylic acid function of this compound is a key feature for its use in inorganic and coordination chemistry, where it can act as a ligand to bind metal ions.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net this compound is an ideal candidate for such a ligand. bldpharm.com Upon deprotonation, the carboxylate group can coordinate to metal centers in various ways (e.g., monodentate, bidentate). The rigid fluorene portion then acts as a strut, separating the metal centers and dictating the size and shape of the pores within the resulting framework.

The synthesis of these materials often involves solvothermal reactions, where the components are heated in a solvent, leading to the crystallization of the coordination polymer. researchgate.net The large volume of the fluorenyl group can lead to the formation of MOFs with large internal surface areas, which are highly sought after for applications in:

Gas storage and separation

Heterogeneous catalysis

Chemical sensing

Table 2: Role of this compound in MOF Construction

| Molecular Component | Function in MOF | Resulting Property |

| Carboxylate Group (-COO⁻) | Linker | Binds to metal ions, forming the nodes of the framework. |

| Fluorenyl Group | Strut / Spacer | Dictates the distance and geometry between metal nodes, defining the framework's topology and pore size. |

While coordination to the carboxylate group is the most direct application, the fluorene backbone itself can be involved in the synthesis of organometallic compounds. These are compounds containing at least one direct bond between a carbon atom and a metal. The aromatic rings of the fluorene system are susceptible to reactions like metallation, where a hydrogen atom is replaced by a metal, or through the formation of π-complexes where a metal atom binds to the face of an aromatic ring. These reactions open pathways to new organometallic catalysts and materials where the metal is an integral part of the organic scaffold, going beyond simple coordination. The general versatility of fluorene derivatives in chemical synthesis supports their potential as precursors for a wide range of complex molecules. sigmaaldrich.com

Catalytic Chemistry: Investigation of Derivatives as Catalysts or Pre-catalysts

While the core structure of this compound provides a unique scaffold, a comprehensive body of research detailing the catalytic or pre-catalytic applications of its direct derivatives is not extensively available in publicly accessible literature. Scientific investigations have, however, extensively explored the catalytic prowess of the broader class of fluorenyl-containing ligands, particularly in the realm of polymerization and transition-metal-catalyzed reactions. The fluorenyl moiety is a versatile ligand component due to its adaptable coordination chemistry.

The catalytic significance of the fluorenyl group often stems from its ability to engage in different bonding modes with a metal center, a phenomenon sometimes referred to as "ring slippage". This flexibility can be crucial in catalytic cycles. Research has shown that fluorenyl ligands play a significant role in olefin polymerization when complexed with transition metals such as zirconium and hafnium. The steric and electronic properties of the fluorenyl ligand can be fine-tuned through substitution, which in turn influences the activity and stereospecificity of the resulting catalyst.

Furthermore, rhodium complexes featuring a η1-fluorenyl-phosphine ligand have been synthesized and characterized, highlighting the importance of the fluorenyl framework in designing ligands for late transition metal catalysis. In these complexes, the fluorenyl group can act as a sterically demanding and electron-donating substituent, which can modulate the catalytic activity of the metal center.

In a different context, nanoporous gold (npAu) has been investigated as a catalyst for the oxidation of the benzylic C-H bond in 9H-fluorene and its derivatives. This indicates that the fluorene core itself can be a substrate for catalytic transformations, a process that is mechanistically distinct from the fluorene derivative acting as a ligand for a catalytic metal center.

Although specific data on the catalytic performance of derivatives of this compound are not readily found, the established importance of the fluorenyl scaffold in catalysis suggests that derivatives of this compound could potentially serve as precursors for novel ligands. The carboxylic acid group on the phenyl ring offers a convenient handle for further functionalization, for instance, to introduce phosphine (B1218219) or other coordinating groups that can then bind to a metal center to form a catalyst. However, detailed studies and performance data for such catalytic systems derived from this compound are not prominent in the current body of scientific literature.

Future Research Directions and Unexplored Avenues for 2 9h Fluoren 9 Yl Benzoic Acid Research

Development of Novel Synthetic Strategies for Accessing Diversely Substituted Analogs

Future synthetic research should prioritize the development of more efficient and versatile methods to create a library of 2-(9H-fluoren-9-yl)benzoic acid analogs. The existing synthetic routes can be expanded to introduce a wide range of functional groups onto both the fluorene (B118485) and benzoic acid moieties.

Key areas for exploration include:

Targeted C9-Functionalization: The methylene (B1212753) bridge (C9 position) of the fluorene unit is a prime site for modification. mdpi.comresearchgate.net Future work could explore late-stage C-H activation or the use of isocyanide-based multicomponent reactions to introduce diverse substituents at this position. rug.nl Developing synthetic protocols that allow for the introduction of various alkyl, aryl, or heteroatomic groups at the C9 position could modulate the steric and electronic properties of the molecule, influencing its self-assembly behavior and material properties. researchgate.net

Arene Ring Functionalization: The aromatic rings of both the fluorene and benzoic acid components offer significant opportunities for substitution. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which have been successfully used for other fluorene derivatives, could be systematically applied. mdpi.comrsc.org This would enable the synthesis of analogs with tailored electronic properties, for instance, by introducing electron-donating or electron-withdrawing groups to tune the HOMO/LUMO energy levels for applications in organic electronics. worldscientific.com

Boron Trifluoride Catalyzed Reactions: The use of catalysts like boron trifluoride has shown promise in the synthesis of functionalized 9-substituted fluorene derivatives from propargylic alcohols. thieme-connect.de Exploring similar catalytic systems for the derivatization of this compound could lead to novel molecular structures with unique photophysical properties.

A systematic exploration of these synthetic strategies will be crucial for establishing structure-property relationships and for the rational design of new materials based on the this compound scaffold.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of this compound, arising from the rotation around the single bond connecting the fluorene and benzoic acid moieties, presents an intriguing area for dynamic studies. Advanced spectroscopic techniques can provide unprecedented insights into the molecule's behavior in different environments.

Future research should focus on:

Ultrafast Transient Absorption Spectroscopy: This technique can be employed to investigate the photophysical and photochemical processes that occur on femtosecond to picosecond timescales. researchgate.net By photoexciting the fluorene chromophore, it would be possible to track the excited-state dynamics, including energy transfer and charge transfer processes between the fluorene and benzoic acid units. Such studies are crucial for understanding the potential of these molecules in applications like organic light-emitting diodes (OLEDs) and photosensitizers. researchgate.netrsc.orgosti.gov

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy can monitor the structural changes in the molecule following photoexcitation. This would be particularly useful for studying the dynamics of the carboxylic acid group and any intramolecular hydrogen bonding that may occur in the excited state.

Two-Dimensional NMR Spectroscopy (2D-NMR): Advanced 2D-NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution. rsc.orgchemicalbook.comresearchgate.net Variable temperature NMR studies could also reveal the energetic barriers to rotation and the dynamics of any intermolecular interactions. rsc.org

These advanced spectroscopic investigations will provide a detailed picture of the dynamic behavior of this compound, which is essential for its application in dynamic molecular systems and smart materials.

Expansion of Theoretical Studies to Complex Reaction Environments

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties of yet-to-be-synthesized analogs of this compound. While basic theoretical studies have been conducted on related fluorene derivatives, future work should move towards more complex and realistic models. researchgate.netresearchgate.net

Key areas for theoretical investigation include:

Modeling of Solvent Effects: The conformation and properties of this compound are likely to be highly dependent on the solvent environment. Future theoretical studies should employ explicit solvent models or advanced continuum solvation models to accurately predict the behavior of the molecule in different solvents.

Simulation of Self-Assembly: The presence of the carboxylic acid group suggests that this compound could form well-defined supramolecular structures through hydrogen bonding. rsc.org Molecular dynamics (MD) simulations could be used to investigate the self-assembly process, predict the resulting nanostructures, and understand the factors that govern their stability.

Excited-State Calculations in Complex Environments: Time-dependent density functional theory (TD-DFT) calculations can be expanded to investigate the excited-state properties of the molecule in the presence of other molecules or on a surface. worldscientific.com This would be particularly relevant for understanding its performance in solid-state devices or as part of a larger supramolecular assembly.

Intramolecular Interactions: Detailed computational analysis of weak intramolecular interactions, such as N-H···F hydrogen bonding in analogous systems, has provided significant insights into molecular conformation and reactivity. nih.govnih.gov Similar theoretical investigations into the potential intramolecular interactions within substituted analogs of this compound could guide the design of molecules with specific folded structures.

These expanded theoretical studies will not only provide a deeper understanding of the fundamental properties of this compound but will also accelerate the discovery of new applications by enabling in silico screening of potential candidates.

Investigation of Emerging Applications in Advanced Materials Science

The unique combination of a fluorescent fluorene core and a functional benzoic acid group makes this compound a promising candidate for a variety of applications in advanced materials science. While some applications have been explored for related fluorene derivatives, the potential of this specific compound remains largely untapped.

Future research should investigate the following emerging applications:

Organic Thin-Film Transistors (OTFTs): The fluorene core is a well-known component of organic semiconductors. The benzoic acid group could be used to modify the interface with the dielectric layer in an OTFT, potentially improving the molecular ordering and charge transport properties of the semiconductor. researchgate.net

Chemical and Biological Sensors: The fluorescence of the fluorene unit is often sensitive to its local environment. The benzoic acid group can act as a recognition site for specific analytes, leading to changes in the fluorescence signal. This could be exploited to develop selective and sensitive sensors for metal ions, anions, or biologically relevant molecules. nih.govnih.govucf.edunih.gov

Supramolecular Polymers and Gels: The carboxylic acid group is capable of forming strong and directional hydrogen bonds, which can drive the self-assembly of molecules into supramolecular polymers and gels. rsc.org The resulting materials could have interesting mechanical and optical properties, with potential applications in areas such as tissue engineering and controlled release.

Non-Fullerene Acceptors in Organic Solar Cells: Functionalized fluorene derivatives have been investigated as non-fullerene acceptors in organic solar cells. rsc.org By appropriate functionalization of the this compound scaffold, it may be possible to create novel acceptor materials with tailored electronic and morphological properties for high-efficiency solar cells.

The exploration of these and other emerging applications will be crucial for realizing the full potential of this compound and its derivatives as next-generation advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.